2-(Hydroxymethyl)-3-methoxybenzonitrile
CAS No.:
Cat. No.: VC15733301
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-3-methoxybenzonitrile |
| Standard InChI | InChI=1S/C9H9NO2/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,11H,6H2,1H3 |
| Standard InChI Key | ZNUSBSNYWROMLQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1CO)C#N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound’s benzene core is substituted with three distinct functional groups:
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Hydroxymethyl group at position 2: Introduces polarity and hydrogen-bonding capability.
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Methoxy group at position 3: Enhances electron-donating effects, influencing reactivity.
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Nitrile group at position 4: Contributes to stability and serves as a precursor for further transformations.
The spatial arrangement of these groups significantly impacts its chemical behavior. For instance, the ortho-positioning of the hydroxymethyl and methoxy groups may lead to steric hindrance, while the nitrile group’s meta-position relative to the methoxy group facilitates electronic conjugation.
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-3-methoxybenzonitrile |
| Canonical SMILES | COC1=CC=CC(=C1CO)C#N |
| InChI Key | ZNUSBSNYWROMLQ-UHFFFAOYSA-N |
The compound’s solubility is moderate in polar solvents like ethanol and dimethyl sulfoxide (DMSO) but limited in nonpolar solvents such as hexane.
Synthesis Methods
Patent-Based Synthesis Route
A patented method (CN107721869A) outlines a five-step synthesis starting from 4-methyl-3-methoxybenzoic acid :
Step 1: Formation of 4-Methyl-3-methoxybenzamide
4-Methyl-3-methoxybenzoic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, followed by ammonolysis with aqueous ammonia to yield the benzamide intermediate (95% purity) .
Step 2: Dehydration to 4-Methyl-3-methoxybenzonitrile
The benzamide undergoes dehydration using SOCl₂ in toluene at 110°C, achieving a 95% yield .
Step 3: Bromination to 4-Bromomethyl-3-methoxybenzonitrile
N-Bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride selectively brominate the methyl group, yielding 69% product .
Step 4: Hydrolysis to 4-Hydroxymethyl-3-methoxybenzonitrile
Reaction with potassium carbonate in water replaces the bromine with a hydroxyl group (80% yield) .
Step 5: Oxidation to 2-Methoxy-4-cyanobenzaldehyde
Manganese dioxide (MnO₂) in 1,2-dichloroethane oxidizes the hydroxymethyl group to an aldehyde, completing the synthesis .
Comparative Analysis of Synthetic Approaches
Alternative routes involve:
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Direct cyanation: Using cyanogen bromide (CNBr) on 3-methoxybenzyl alcohol, though yields are lower (~50%).
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Multi-component reactions: Leverating Ugi or Passerini reactions to introduce the nitrile group, but these methods require stringent conditions.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s aldehyde derivative (2-methoxy-4-cyanobenzaldehyde) is pivotal in synthesizing:
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Anticancer agents: Schiff base complexes with transition metals exhibit cytotoxic activity .
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Antimicrobials: Nitrile groups enhance membrane permeability, improving drug delivery.
Structure-Activity Relationship (SAR) Studies
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Nitrile group: Essential for inhibiting cytochrome P450 enzymes, a target in antifungal therapies.
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Hydroxymethyl group: Modulates solubility, critical for bioavailability in central nervous system drugs.
Research Findings and Experimental Data
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr): Peaks at 2240 cm⁻¹ (C≡N stretch) and 3400 cm⁻¹ (O-H stretch).
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 128–130°C and decomposition above 250°C, indicating suitability for high-temperature reactions.
Challenges and Future Directions
Limitations in Current Methods
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Low regioselectivity: Bromination steps often produce side products, necessitating costly purification .
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Oxidation inefficiency: MnO₂ is stoichiometric and environmentally taxing, prompting research into catalytic alternatives .
Emerging Applications
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Photodynamic therapy: Nitrile-containing compounds show promise as photosensitizers.
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Metal-organic frameworks (MOFs): Functionalized benzonitriles could enhance MOF stability for gas storage.
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